Arsonate(2-)

Description

Contextualization of Arsenic Speciation in Chemical Research

Arsenic can exist in several oxidation states, most commonly As(III) and As(V) in environmental and biological systems. nih.gov The specific chemical form, or species, of arsenic dictates its mobility, bioavailability, and toxicity. nih.gov Arsenic speciation analysis is a critical field of research, as inorganic forms like arsenite and arsenate are generally more toxic than their organic counterparts. nih.gov The interconversion between these species is influenced by factors such as pH, redox potential, and microbial activity. Understanding the equilibrium and kinetics of these transformations is essential for predicting the behavior of arsenic in various environments.

Overview of Divalent Arsenic Oxyanions and Their Significance in Inorganic Chemistry

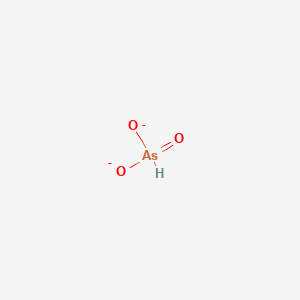

Arsenate(2-), with the chemical formula HAsO₄²⁻, is a divalent oxyanion of arsenic in the +5 oxidation state. It is one of the four species of arsenic acid in aqueous solution, formed by the second deprotonation of arsenic acid (H₃AsO₄). wikipedia.org The speciation of arsenic acid is pH-dependent, with Arsonate(2-) being a predominant form in neutral to slightly alkaline conditions. wikipedia.org This oxyanion is significant in inorganic chemistry due to its ability to form a variety of salts with metal cations and to act as a ligand in coordination complexes. Its structural and chemical similarity to the hydrogen phosphate (B84403) ion (HPO₄²⁻) leads to its involvement in various chemical and biochemical processes. nih.gov

Historical Evolution of Academic Research on Arsenic Anions with a 2- Charge

The history of arsenic research dates back to ancient civilizations, with compounds like realgar (As₄S₄) and orpiment (As₂S₃) being known to the Greeks. britannica.com The isolation of elemental arsenic is often attributed to Albertus Magnus in the 13th century. britannica.com The 18th and 19th centuries saw the synthesis and characterization of various arsenic compounds, including arsenates, driven by their use as pigments, pesticides, and pharmaceuticals. nih.govwikipedia.org

Early academic studies on arsenic anions focused on their analytical detection and quantification, spurred by incidents of arsenic poisoning. The development of the Marsh test in the 1830s was a significant milestone in this regard. wikipedia.org The systematic study of the acid-base properties of arsenic acid and the characterization of its various protonated forms, including Arsonate(2-), emerged with the advancements in solution chemistry and potentiometric techniques in the 20th century. These studies established the pKa values for the dissociation of arsenic acid, providing a quantitative understanding of the conditions under which Arsonate(2-) is stable. wikipedia.org The latter half of the 20th century and the beginning of the 21st century have seen the application of advanced spectroscopic and crystallographic techniques to elucidate the detailed structure and bonding in compounds containing the Arsonate(2-) ion.

Current Research Frontiers and Unresolved Challenges in Arsonate(2-) Chemistry

Current research on Arsonate(2-) and related arsenic oxyanions is diverse, spanning environmental science, materials chemistry, and biomedicine. A significant area of investigation is the development of selective and sensitive sensors for the detection of arsenate in drinking water, often utilizing nanomaterials.

Another active frontier is the study of the coordination chemistry of Arsonate(2-). Researchers are exploring the synthesis and characterization of novel metal-organic frameworks and coordination polymers incorporating the Arsonate(2-) ligand, with potential applications in catalysis and materials science. acs.org

Despite considerable progress, several challenges remain. A complete understanding of the mechanism of arsenic toxicity at the molecular level, including the specific interactions of Arsonate(2-) with biological molecules, is still being elucidated. The development of more efficient and cost-effective methods for the remediation of arsenate-contaminated water is a pressing global issue. Furthermore, the precise role of Arsonate(2-) in biogeochemical cycles and its interactions with microbial communities are areas that require further investigation.

Data Tables

Table 1: Physicochemical Properties of Arsonate(2-)

| Property | Value |

| Chemical Formula | HAsO₄²⁻ |

| Molar Mass | 139.927 g/mol nih.gov |

| Formal Charge | -2 |

| Conjugate Acid | Dihydrogen arsenate (H₂AsO₄⁻) |

| Conjugate Base | Arsenate (AsO₄³⁻) |

| IUPAC Name | Hydrogenarsenate |

Table 2: Thermodynamic Properties of Arsenic Acid Dissociation

The formation of Arsonate(2-) is the second step in the dissociation of arsenic acid:

H₂AsO₄⁻ ⇌ H⁺ + HAsO₄²⁻

| Parameter | Value | Reference |

| pKa₂ | 6.94 | wikipedia.org |

| ΔG° (kJ/mol) | 39.6 | Calculated |

| ΔH° (kJ/mol) | -4.2 | geoscienceworld.org |

| ΔS° (J/mol·K) | -147 | Calculated |

Calculated values are based on the provided pKa and enthalpy data at 298.15 K.

Table 3: Structural Parameters of the Arsenate Group

The structural data for the arsenate group can vary depending on the specific compound and its crystalline environment. The following are typical ranges.

| Parameter | Value |

| As-O Bond Length | 1.66 - 1.71 Å wikipedia.org |

| O-As-O Bond Angle | ~109.5° (tetrahedral) guidechem.com |

Properties

Molecular Formula |

AsHO3-2 |

|---|---|

Molecular Weight |

123.928 g/mol |

IUPAC Name |

dioxido(oxo)-λ5-arsane |

InChI |

InChI=1S/AsH3O3/c2-1(3)4/h1H,(H2,2,3,4)/p-2 |

InChI Key |

BUSBFZWLPXDYIC-UHFFFAOYSA-L |

SMILES |

[O-][AsH](=O)[O-] |

Canonical SMILES |

[O-][AsH](=O)[O-] |

Origin of Product |

United States |

Theoretical and Computational Investigations of Arsonate 2 Molecular and Electronic Structure

Quantum Chemical Characterization of Arsonate(2-) (e.g., HAsO₄²⁻, R-AsO₃²⁻)

Quantum chemical methods provide profound insights into the intrinsic properties of the arsonate(2-) ion and its derivatives. These computational approaches allow for a detailed examination of the molecule's electronic landscape, geometric preferences, and spectroscopic characteristics.

Electronic Structure, Bonding Analysis, and Charge Distribution

The electronic structure of the arsonate anion, such as in the tetrahedral (AsO₄)³⁻ complex, is characterized by the interaction of arsenic and oxygen orbitals. aip.org The valence electron configuration of arsenic ([Ar]3d¹⁰4s²4p³) allows for the formation of covalent bonds with oxygen. uvm.edu In the free (AsO₄)³⁻ tetrahedron, the As-O bond length is approximately 1.72 Å. aip.org The bonding is primarily a result of the hybridization of arsenic's 4s and 4p orbitals with the 2p orbitals of oxygen. aip.org

In protonated forms like HAsO₄²⁻, the asymmetry introduced by the proton significantly influences the electronic structure and charge distribution. acs.org The protonated oxygen atom forms weaker hydrogen bonds with surrounding water molecules compared to the nonprotonated oxygens. acs.org This leads to a non-uniform distribution of charge across the ion. Computational studies on organo-arsonates have shown that increasing organic substitution on the arsenic atom leads to a decrease in the charge on the central arsenic atom. researchgate.net Furthermore, the charges on the oxygen atoms involved in As-OH bonds are more sensitive to deprotonation than to resonance effects. researchgate.net

Density functional theory (DFT) calculations have been employed to study the interaction of arsonate with other molecules and surfaces. For instance, in the context of the CYP2C8 enzyme, the binding of AsO₄³⁻ to the iron center of the heme group alters the charge distribution significantly. rmiq.org Before binding, the iron atom has a charge of approximately -0.12e, which changes upon the formation of an As-Fe bond. rmiq.org This interaction also induces negative spin polarization on the oxygen atoms of the arsonate. rmiq.org

Optimized Geometries and Conformational Analysis

Computational methods are crucial for determining the optimized geometries and exploring the conformational landscape of arsonate species. For the hydrogen arsenate ion (HAsO₄²⁻), ab initio quantum mechanical charge field molecular dynamics simulations have shown two distinct As-O distances. acs.org The As-O distance for the protonated oxygen is approximately 1.78 Å, while for the nonprotonated oxygens, it is about 1.68 Å. acs.orgresearchgate.net These calculated distances are in good agreement with experimental data. acs.org

In the solid state, the geometry of the HAsO₄²⁻ ion is influenced by its crystalline environment. For example, in K₂Ca(HAsO₄)₂·2H₂O, the structure consists of infinite chains of CaO₆ octahedra and HAsO₄ tetrahedra. ias.ac.in The As-OH bond length in protonated arsenates is notably longer than the other As-O bonds. princeton.edu

Conformational analysis, particularly for organo-arsonates (R-AsO₃²⁻), involves identifying the most stable arrangements of the organic substituent relative to the arsonate group. This is critical as the conformation can influence the molecule's reactivity and interactions. ustc.edu.cn

Table 1: Calculated As-O Bond Distances in HAsO₄²⁻

| Bond Type | Calculated Bond Distance (Å) | Reference |

|---|---|---|

| As-O (nonprotonated) | 1.68 | acs.org |

| As-O (protonated) | 1.78 | acs.org |

Vibrational Frequency Calculations and Spectroscopic Fingerprint Predictions

Vibrational spectroscopy, in conjunction with computational calculations, serves as a powerful tool for identifying and characterizing arsonate species. Theoretical calculations can predict the vibrational frequencies and intensities, providing a "spectroscopic fingerprint" that can be compared with experimental infrared (IR) and Raman spectra. researchgate.net

For HAsO₄²⁻, ab initio simulations have calculated As-O stretching frequencies that align well with experimental results from ATR-FTIR spectroscopy. acs.org The simulations predicted two types of As-O stretching frequencies at 855 cm⁻¹ and 660 cm⁻¹, corresponding to the nonprotonated and protonated oxygen atoms, respectively. acs.org These values are in close agreement with the experimental bands observed at 859 cm⁻¹ and 680-700 cm⁻¹. acs.org

Anharmonic effects, which account for the non-ideal harmonic motion of atoms, are important for accurate frequency predictions. huji.ac.il Methods like correlation-corrected vibrational self-consistent field (CC-VSCF) have been used to compute anharmonic frequencies for related molecules, showing improved agreement with experimental data over simple harmonic approximations. huji.ac.il The hydration of the HAsO₄²⁻ ion has been shown to strongly affect the As-O(H) stretching and AsOH bending modes. researchgate.net

Reactivity Predictions and Mechanistic Insights from Computational Models

Computational models are instrumental in predicting the reactivity of arsonate(2-) and elucidating reaction mechanisms. nih.gov For instance, DFT calculations have been used to investigate the arsenolytic depyrimidination of thymidine (B127349) by human thymidine phosphorylase, where arsenate acts as a substrate. nih.gov These studies revealed a concerted bimolecular mechanism and characterized the transition state, showing significant oxocarbenium ion character in the deoxyribose ring. nih.gov

The adsorption of arsenate onto mineral surfaces is another area where computational models provide key insights. DFT simulations of arsenate adsorption on ferric hydroxides have been used to calculate Gibbs free energies of reaction and activation barriers for different adsorption modes (physical adsorption, monodentate, and bidentate complexes). nih.govchimicatechnoacta.ru These calculations indicate that the formation of bidentate complexes is thermodynamically more favorable than monodentate complexes. chimicatechnoacta.ru Furthermore, computational studies can help understand the factors influencing the transition from outer-sphere to inner-sphere complexes, such as the role of electrostatics and dispersion corrections. researchgate.net

Thermodynamics and Kinetics of Arsonate(2-) Transformations via Computational Methods

Computational methods are vital for determining the thermodynamic and kinetic parameters of reactions involving arsonate(2-). These studies help in understanding the stability and transformation pathways of arsenate species in various environments.

Thermodynamic modeling, often coupled with experimental data, can be used to predict the stability of different arsenate complexes and mineral phases. For example, thermodynamic modeling has been used to assess the stability of iron and arsenic species during the Fe²⁺-induced transformation of ferrihydrite. researchgate.net DFT calculations have been employed to determine the Gibbs free energies of reaction for arsenate adsorption on ferric hydroxides, which range from -21 to -58 kJ/mol for physical adsorption. nih.gov The Gibbs free energy for the formation of chemisorbed monodentate and bidentate complexes was found to be -55.97 kcal/mol and -62.55 kcal/mol, respectively. chimicatechnoacta.ru

Kinetic studies benefit from computational approaches that can map out reaction pathways and determine activation energies. For the adsorption of arsenate on iron (oxyhydr)oxides, DFT calculations have revealed a high activation barrier of approximately 42 kJ mol⁻¹ for the transition from a monodentate to a bidentate complex. researchgate.net Such information is crucial for understanding the rates of surface complexation reactions. researchgate.net Computational methods also allow for the investigation of how factors like pH and the presence of competing ions affect the thermodynamics and kinetics of arsenate adsorption. usda.govusda.gov

Advanced Density Functional Theory (DFT) and Ab Initio Approaches for Arsonate(2-) Systems

Advanced computational methods, including DFT with various functionals and high-level ab initio calculations, are continuously being applied to achieve a more accurate description of arsonate(2-) systems.

DFT+U, which includes an on-site Coulomb repulsion term (U), has been used to study the adsorption of arsenate on iron oxyhydroxide surfaces. figshare.com This method provides a better description of the electronic structure of systems with strongly correlated electrons, such as those containing transition metals. Ab initio molecular dynamics (AIMD) simulations offer a way to study the dynamic behavior of arsonate in aqueous solution, providing insights into hydration structure and solute-solvent interactions. researchgate.netnih.gov These simulations have shown, for example, that the asymmetry of the HAsO₄²⁻ anion leads to an irregular hydration structure. acs.org

For predicting properties like pKa, which are crucial for understanding the speciation of arsonate in solution, various DFT-based models are employed. acs.org These models can be based on correlations with parameters like the maximum surface electrostatic potential (VS,max) or atomic charges derived from solvation models. acs.org Machine learning approaches, trained on DFT-calculated data, are also emerging as powerful tools for predicting chemical properties and reactivity. nih.govacs.org

The choice of basis set and functional in DFT calculations is critical for obtaining accurate results. researchgate.netscirp.org For systems containing heavy elements like arsenic, relativistic effects may also need to be considered. nih.gov The continued development and application of these advanced computational techniques will undoubtedly lead to a deeper and more accurate understanding of the complex chemistry of arsonate(2-).

Solvation Effects and Aqueous Phase Modeling of Arsonate(2-) Species

The behavior of the hydrogen arsenate ion, arsonate(2-) (HAsO₄²⁻), in aqueous environments is of significant interest due to its prevalence in natural waters at neutral to slightly alkaline pH and its role in biogeochemical cycles. mdpi.comacs.org Understanding its solvation is crucial for predicting its transport, reactivity, and interaction with other species. Computational modeling provides a molecular-level view of these processes, revealing details about the ion's hydration structure and the dynamics of its interaction with water molecules.

Theoretical studies, particularly those employing ab initio quantum mechanical charge field (QMCF) molecular dynamics (MD) simulations, have been instrumental in elucidating the hydration behavior of the HAsO₄²⁻ ion. acs.org These models treat the ion with quantum mechanics while the surrounding water molecules are handled with classical mechanics, allowing for an accurate description of the electronic structure and its influence on solvation.

The protonation of one oxygen atom in the HAsO₄²⁻ ion introduces a significant asymmetry, which dictates its hydration structure. This results in two distinct types of oxygen atoms: three negatively charged, non-protonated oxygen atoms (As-O⁻) and one protonated hydroxyl group (As-OH). This asymmetry leads to an irregular hydration shell. acs.org The non-protonated oxygen atoms form relatively stable and strong hydrogen bonds, interacting with two to three water molecules each. In contrast, the protonated oxygen forms fewer and weaker hydrogen bonds, typically with one or two neighboring water molecules. acs.org These interactions are weaker than the hydrogen bonds found between water molecules themselves. acs.org

Molecular dynamics simulations have been used to characterize the extent of the hydration shell. The main hydration sphere for the HAsO₄²⁻ ion is located in the region between 3.5 and 6.0 Å from the central arsenic atom to the oxygen atoms of the surrounding water molecules. researchgate.net More advanced simulations have identified an extended hydration shell reaching up to 0.9 nm. researchgate.net

The accuracy of these computational models is validated by comparing calculated structural parameters and vibrational frequencies with experimental data. For instance, simulations have yielded As-O bond lengths and stretching frequencies that are in excellent agreement with values obtained from techniques like ATR-FTIR spectroscopy. acs.org Hydrogeochemical modeling software, such as PHREEQC, is also employed to predict the speciation of arsenic in complex aqueous systems, confirming that HAsO₄²⁻ is a dominant species under specific pH conditions. mdpi.com

| Parameter | Value | Source |

|---|---|---|

| As-O Bond Length (Non-protonated) | 1.78 Å | acs.org |

| As-O Bond Length (Protonated) | 1.68 Å | acs.org |

| Main Hydration Shell Radius (As to H₂O-Oxygen) | 3.5 - 6.0 Å | researchgate.net |

| Parameter | Value | Source |

|---|---|---|

| As-O Stretching Frequency (Non-protonated) | 660 cm⁻¹ | acs.org |

| As-O Stretching Frequency (Protonated) | 855 cm⁻¹ | acs.org |

| H-Bonds per Non-protonated Oxygen | 2-3 | acs.org |

| H-Bonds per Protonated Oxygen | 1-2 | acs.org |

Chemical Reactivity and Transformation Pathways of Arsonate 2

Acid-Base Equilibria and Protonation/Deprotonation Behavior

Arsenic acid (H₃AsO₄) is a triprotic acid, meaning it can donate three protons in a stepwise manner. The deprotonation of arsenic acid leads to the formation of three different arsenate species: dihydrogen arsenate (H₂AsO₄⁻), hydrogen arsenate (HAsO₄²⁻, or arsonate(2-)), and the fully deprotonated arsenate ion (AsO₄³⁻). wikipedia.orgcoconote.app The relative abundance of these species in an aqueous solution is dependent on the pH.

The acid dissociation constants (pKa values) determine the pH ranges at which each species predominates.

H₃AsO₄ ⇌ H₂AsO₄⁻ + H⁺ , with a pKa₁ of approximately 2.19 to 2.26. wikipedia.orgwikipedia.orglardbucket.org

H₂AsO₄⁻ ⇌ HAsO₄²⁻ + H⁺ , with a pKa₂ of approximately 6.76 to 6.96. wikipedia.orgwikipedia.orglardbucket.orgchegg.combrainly.com

HAsO₄²⁻ ⇌ AsO₄³⁻ + H⁺ , with a pKa₃ of approximately 11.29 to 11.5. wikipedia.orgwikipedia.orglardbucket.orgchegg.com

The arsonate(2-) ion, HAsO₄²⁻, is the dominant species in moderately alkaline conditions, specifically in the pH range between its pKa₂ and pKa₃ values. researchgate.netusda.gov At a pH below 6.9, the monovalent dihydrogen arsenate (H₂AsO₄⁻) is the major form, while above a pH of 11.5, the trivalent arsenate ion (AsO₄³⁻) becomes more prevalent. researchgate.net The arsenate anion (AsO₄³⁻) is a weak base that undergoes hydrolysis in water to form HAsO₄²⁻ and hydroxide (B78521) ions (OH⁻). chegg.com

Table 1: pKa Values for Arsenic Acid at 25°C

| Equilibrium | pKa Value | Reference |

|---|---|---|

| pKa₁ | 2.19 - 2.26 | wikipedia.orgwikipedia.orglardbucket.org |

| pKa₂ | 6.76 - 6.96 | wikipedia.orgwikipedia.orglardbucket.orgchegg.combrainly.com |

| pKa₃ | 11.29 - 11.5 | wikipedia.orgwikipedia.orglardbucket.orgchegg.com |

Redox Chemistry of Arsenic(V) and Arsenic(III) in Relation to Divalent Arsonates

Arsenic is a redox-sensitive element, existing in multiple oxidation states, primarily as pentavalent arsenic, As(V) (in arsenates), and trivalent arsenic, As(III) (in arsenites). researchgate.net The interconversion between these two forms is a critical process influencing the mobility and toxicity of arsenic in the environment. Arsonate(2-), as an As(V) species, is a key participant in these redox reactions.

Oxidation Pathways Leading to or from Arsonate(2-)

The oxidation of arsenite (As(III)) to arsenate (As(V)), including the formation of arsonate(2-), is a significant detoxification pathway in many biological systems and a key process in environmental remediation. nih.gov This oxidation can occur through various mechanisms:

Microbial Oxidation: Many microorganisms can oxidize As(III) to As(V). nih.govnih.govasm.org This biological oxidation is often an enzymatic process that can provide energy for the organism. nih.gov For example, the bacterium Alcaligenes faecalis can oxidize arsenite to arsenate. asm.org

Chemical Oxidation: Chemical oxidants can also convert arsenite to arsenate. For instance, a Cu(II)-chitosan complex in the presence of dissolved oxygen can facilitate the aerobic oxidation of As(III) to As(V). osti.govrsc.org The presence of dissolved oxygen strongly influences the extent of this oxidation. osti.gov

Heterogeneous Oxidation: The oxidation of As(III) can also occur on the surfaces of certain minerals, such as manganese dioxides and titanium dioxides. researchgate.netusda.gov

Reduction Mechanisms Involving Arsonate(2-) as an Electron Acceptor

Arsonate(2-), and arsenate in general, can act as a terminal electron acceptor in the anaerobic respiration of various microorganisms. wikipedia.orglibretexts.orgcdnsciencepub.com This process, known as dissimilatory arsenate reduction, converts As(V) to As(III) and is a crucial step in the mobilization of arsenic in anaerobic environments. wikipedia.orgasm.org

Bacterial Reduction: Numerous bacteria are capable of reducing arsenate to arsenite. wikipedia.org Some bacteria, like Sulfurospirillum barnesii, can reduce arsenate both when it is dissolved in solution and when it is adsorbed onto mineral surfaces like ferrihydrite. usgs.gov The reduction of arsenate can be catalyzed by enzymes called arsenate reductases. wikipedia.orgnih.gov For instance, the ArsC protein in Staphylococcus aureus is an arsenate reductase that converts intracellular arsenate to arsenite. nih.gov

Chemical Reduction: Arsenate can also be reduced by chemical agents. For example, reduced glutathione (B108866) (GSH) can reduce arsenate to arsenite, forming an As(SG)₃ complex. nih.gov Fulvic acid, a component of natural organic matter, has also been shown to reduce As(V) to As(III), a process that can be enhanced by the presence of Fe(III). publish.csiro.au

Complexation and Ligand Exchange Reactions

The interaction of arsonate(2-) with mineral surfaces and other molecules through complexation and ligand exchange reactions is a primary control on its environmental mobility. usda.govusda.gov

Formation of Inner-Sphere and Outer-Sphere Surface Complexes

Arsonate(2-) can form two main types of surface complexes with minerals:

Inner-Sphere Complexes: These are formed when the arsonate ion binds directly to the mineral surface without any water molecules in between. usda.gov This type of specific adsorption occurs through ligand exchange, where the arsonate ion replaces surface hydroxyl groups. usda.govusda.govhawaii.edu Spectroscopic evidence has confirmed the formation of inner-sphere arsenate complexes on various iron and aluminum oxides. usda.govusda.gov The formation of these complexes is a key mechanism for the retention of arsenate in soils and sediments. usda.gov

Outer-Sphere Complexes: In this case, at least one water molecule is present between the arsonate ion and the mineral surface. usda.gov These complexes are formed through nonspecific, electrostatic attraction. usda.gov While inner-sphere complexation is often dominant, studies have shown that arsenate can simultaneously adsorb as both inner- and outer-sphere species on surfaces like corundum and hematite (B75146). researchgate.netosti.gov The formation of outer-sphere complexes can be influenced by electrostatic attraction and hydrogen bonding. osti.gov

The relative proportion of inner- and outer-sphere complexes can be influenced by factors such as pH and surface loading. nih.gov

Table 2: Comparison of Inner-Sphere and Outer-Sphere Complexes

| Complex Type | Binding Mechanism | Interaction with Surface | Reference |

|---|---|---|---|

| Inner-Sphere | Ligand Exchange (Specific Adsorption) | Direct binding to surface functional groups | usda.govusda.govhawaii.edu |

| Outer-Sphere | Electrostatic Attraction (Nonspecific Adsorption) | Separated from the surface by at least one water molecule | usda.govosti.gov |

Chelation and Bridging Modes in Coordination Chemistry

In its interaction with mineral surfaces, arsenate can adopt various coordination modes:

Monodentate Mononuclear: The arsenate ion binds to a single metal center on the mineral surface through one of its oxygen atoms. nih.govnih.gov

Bidentate Binuclear: The arsenate ion bridges between two metal centers on the surface, binding through two of its oxygen atoms. researchgate.netnih.govnih.gov This is a common mode of arsenate adsorption on iron oxides. researchgate.net

Bidentate Mononuclear: The arsenate ion chelates to a single metal center on the surface through two of its oxygen atoms. nih.gov

The specific coordination environment can vary depending on the mineral surface, pH, and arsenate concentration. nih.govgeoscienceworld.org For example, on goethite, arsenate adsorption has been proposed to occur via a two-step process, starting with the formation of an inner-sphere monodentate complex, followed by the formation of a more stable inner-sphere bidentate complex. researchgate.net

Table 3: Common Coordination Modes of Arsonate on Mineral Surfaces

| Coordination Mode | Description | Reference |

|---|---|---|

| Monodentate Mononuclear | Binds to one surface metal ion through one oxygen atom. | nih.govnih.gov |

| Bidentate Binuclear | Bridges two surface metal ions, binding through two oxygen atoms. | researchgate.netnih.govnih.gov |

| Bidentate Mononuclear | Chelates to one surface metal ion through two oxygen atoms. | nih.gov |

Hydrolysis and Condensation Reactions of Arsonate(2-) Species

The chemical behavior of arsenate in aqueous environments is significantly influenced by hydrolysis and condensation reactions. The arsenate ion (AsO₄³⁻) is the conjugate base of arsenic acid (H₃AsO₄), a weak triprotic acid. ontosight.ainih.gov In aqueous solutions, the speciation of arsenate is pH-dependent, with hydrogen arsenate (HAsO₄²⁻, or Arsonate(2-)) and dihydrogen arsenate (H₂AsO₄⁻) being predominant near neutral pH. wikipedia.org

Hydrolysis Reactions:

Hydrolysis plays a critical role in the transformation of arsenate-containing compounds. Esters of arsenic acid, which contain an arsenic-oxygen-carbon (As-O-C) bond, exhibit considerable hydrolytic instability and are not stable in aqueous media. nih.gov This instability means that monoesters and diesters of arsenic acid have generally not been isolated. nih.gov

A notable example of arsenate's role in hydrolysis occurs in biochemical systems. Arsenate can substitute for inorganic phosphate (B84403) in glycolysis, leading to the formation of 1-arseno-3-phosphoglycerate. wikipedia.orgquizlet.com This compound is highly unstable and undergoes rapid, non-enzymatic hydrolysis in water. quizlet.com The product of this hydrolysis is 3-phosphoglycerate, the same intermediate normally formed in the subsequent step of glycolysis. quizlet.com This rapid hydrolysis uncouples the reaction from ATP generation, which is a key mechanism of arsenate's toxicity. quizlet.com

The hydrolytic instability extends to condensed forms of arsenate. The arsenic-oxygen-arsenic (As-O-As) bond in polyarsenates is extremely susceptible to hydrolysis. nih.gov Consequently, it is highly improbable that species containing an As-O-As linkage exist in significant concentrations in aqueous solutions. nih.gov

Condensation Reactions:

Under specific conditions, arsenate species can undergo condensation to form polyarsenates, which are analogous to polyphosphates. These condensed forms, such as dipotassium (B57713) hydrogen arsenate and tetrapotassium diarsenate, are salts of the corresponding polyarsenic acids and are known to exist in the solid state. nih.gov

Research into the reaction of arsenate(V) with reducing agents like aqueous sodium borohydride (B1222165) (NaBH₄) has revealed complex condensation pathways. These reactions can lead to the formation of volatile arsanes, including diarsanes and triarsanes, which are arsenic-hydrogen compounds. researchgate.net The formation of these higher arsanes is proposed to occur through "condensation cascade reactions" involving arsenic reaction intermediates. researchgate.net The presence of triarsanes has been identified as a byproduct in these reactions. researchgate.net The extent of these side reactions can be influenced by factors such as the acidity of the medium and the concentration of the reducing agent. researchgate.net

| Reaction Type | Reactant(s) | Key Feature/Product(s) | Significance |

| Hydrolysis | 1-arseno-3-phosphoglycerate | Rapid, non-enzymatic cleavage to 3-phosphoglycerate. quizlet.com | Uncouples ATP generation in glycolysis. quizlet.com |

| Hydrolysis | Esters of arsenic acid (R-O-AsO₃H₂) | Unstable As-O-C bond. nih.gov | Prevents stability of these esters in aqueous media. nih.gov |

| Hydrolysis | Polyarsenates | Extremely unstable As-O-As bond. nih.gov | Limits the existence of polyarsenates in aqueous solutions. nih.gov |

| Condensation | Arsenate(V) and NaBH₄ | Formation of diarsanes and triarsanes via cascade reactions. researchgate.net | Demonstrates a pathway to complex arsenic hydrides. researchgate.net |

| Condensation | Arsenate ions | Formation of polyarsenates (in solid state). nih.gov | Shows the existence of condensed arsenate structures. nih.gov |

Photochemical and Radiolytic Degradation Pathways

Arsonate(2-) can be transformed through photochemical and radiolytic processes, which involve the interaction of the ion with light and ionizing radiation, respectively. These degradation pathways are important for understanding the fate of arsenic in various environments.

Photochemical Degradation:

While direct photolysis of arsenate is limited, its transformation can be induced indirectly through photocatalysis. In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV irradiation, arsenate(V) can be reduced to arsenite(III). researchgate.net This process is not a direct reduction by photogenerated electrons; rather, it occurs in the presence of sacrificial electron donors, also known as hole scavengers (e.g., ethanol). researchgate.net The mechanism involves the hydroxyl radical (•OH) reacting with the hole scavenger to produce strongly reducing organic radicals (e.g., •CH₂OH). researchgate.net These radicals then efficiently reduce arsenate to arsenite. researchgate.net The rate of this indirect photoreduction depends on the specific hole scavenger used. researchgate.net

Conversely, photocatalysis is also a pathway for the formation of arsenate from organoarsenic compounds. The photocatalytic degradation of compounds like monomethylarsonic acid (MMA) and dimethylarsinic acid (DMA) using TiO₂ results in their mineralization to inorganic arsenate(V). researchgate.net Studies have shown that hydroxyl radicals are the primary reactive oxygen species responsible for this transformation. researchgate.netresearchgate.net

Radiolytic Degradation:

The interaction of ionizing radiation with aqueous solutions of arsenate leads to its degradation. Pulse-radiolysis studies have shown that the reaction of hydrated electrons (e⁻aq), a primary product of water radiolysis, with H₂AsO₄⁻ and HAsO₄²⁻ (Arsonate(2-)) results in the formation of the transient species Arsenic(IV), specifically as HAsO₃⁻ and/or AsO₃²⁻. researchgate.net

| Degradation Pathway | System/Conditions | Key Reactant/Intermediate | Product(s) | Key Finding |

| Indirect Photoreduction | TiO₂ / UV / Hole Scavenger (e.g., ethanol) | Reducing organic radicals (e.g., •CH₂OH) researchgate.net | Arsenite(III) researchgate.net | Arsenate(V) can be reduced to arsenite(III) via reaction with radicals formed from hole scavengers. researchgate.net |

| Radiolytic Reduction | Aqueous solution / Ionizing radiation | Hydrated electron (e⁻aq) researchgate.net | Arsenic(IV) species (HAsO₃⁻, AsO₃²⁻) researchgate.net | Radiolysis of arsenate produces a transient As(IV) intermediate. researchgate.net |

| Photocatalytic Oxidation (of organoarsenicals) | TiO₂ / UV | Hydroxyl radical (•OH) researchgate.netresearchgate.net | Arsenate(V) researchgate.net | A formation pathway for arsenate from the degradation of organoarsenic precursors. researchgate.net |

Environmental Geochemistry and Abiotic Fate of Arsonate 2

Occurrence and Distribution in Natural Abiotic Environments

Arsonate(2-), an oxyanion of arsenic, is naturally present in various abiotic environments, including soils, sediments, and groundwater. nih.gov Its concentration in soils typically ranges from 0.1 to 40 parts per million (ppm), with sedimentary rocks showing higher average concentrations of around 13 ppm compared to the Earth's crust average of 2 ppm. nih.gov This enrichment is a result of the weathering of arsenic-bearing minerals and subsequent accumulation. nih.gov Natural processes such as volcanic activity and forest fires can also release arsenic into the atmosphere, which is then deposited on land and water surfaces. nih.gov However, precipitation in unpolluted areas generally contains less than 1 part per billion (ppb) of arsenic. nih.gov

In groundwater, the presence of arsonate is predominantly due to natural sources, such as the dissolution of arsenic-containing minerals like arsenopyrite, realgar, and orpiment. nih.govresearchgate.net Localized high concentrations can also result from anthropogenic activities, including mining operations and chemical spills. nih.gov The mobility and distribution of arsonate in these environments are controlled by a complex interplay of physical and chemical properties of the aquifer, primarily through adsorption/desorption and precipitation/dissolution reactions. nih.govresearchgate.net

The speciation of arsenic in water is largely dependent on the redox potential and pH. Arsonate (As(V)) is the more prevalent form in well-oxygenated (aerobic) surface waters, while arsenite (As(III)) is more common in anaerobic groundwater and deep lake sediments. nih.govresearchgate.net The solubility, and therefore mobility, of arsenic increases with higher alkalinity and salinity. nih.govresearchgate.net

Adsorption and Desorption Processes on Mineral and Soil Interfaces

The interaction of arsonate with mineral and soil surfaces is a critical process controlling its mobility and bioavailability in the environment. Adsorption, the accumulation of arsonate onto the surface of solid materials, and desorption, its release back into the solution, are influenced by a variety of geochemical factors.

Surface Complexation Modeling and Mechanism Elucidation

Surface complexation models (SCMs) are powerful tools used to describe and predict the adsorption of ions like arsonate onto mineral surfaces. unam.mxscielo.org.mx These models conceptualize the mineral-water interface as containing reactive surface functional groups that can form complexes with dissolved ions. The formation of these surface complexes is described by equilibrium constants.

Research has shown that arsonate forms inner-sphere complexes with various minerals, meaning there is a direct chemical bond between the arsonate ion and the mineral surface. pnas.org Specifically, studies using X-ray absorption spectroscopy (XAS) have revealed that arsonate predominantly forms bidentate binuclear surface species on the aluminum octahedral structures of allophane, an amorphous aluminosilicate (B74896) mineral. pnas.org This type of complex involves the arsonate ion bridging between two adjacent aluminum atoms on the mineral surface. pnas.org These inner-sphere complexes are quite stable, persisting for extended periods. pnas.org

The mechanism of adsorption is primarily through ligand exchange, where arsonate ions in solution displace surface-coordinated water molecules, hydroxyl groups, or even silicate (B1173343) ions from the mineral surface. pnas.orgbgs.ac.uk This process is supported by observations of enhanced silicate release during arsonate adsorption on allophane. bgs.ac.uk

Table 1: Surface Complexation Model Parameters for Arsonate Adsorption on Goethite

| Parameter | Value | Reference |

|---|---|---|

| Specific Surface Area | 50 m²/g | unam.mx |

| Surface Site Density (≡FeOH) | 6.86 sites/nm² | unam.mx |

| Surface Site Density (≡Fe₂OH) | 2.87 sites/nm² | unam.mx |

| Surface Site Density (≡Fe₃OH) | 1.12 sites/nm² | unam.mx |

| Electrical Capacitance (C₁) | 1.17 F/m² | unam.mx |

| Electrical Capacitance (C₂) | 0.20 F/m² | unam.mx |

Influence of pH, Ionic Strength, and Competing Anions

The extent of arsonate adsorption is significantly influenced by the chemical conditions of the surrounding water, particularly pH, ionic strength, and the presence of other ions that can compete for adsorption sites.

pH: The pH of the solution is a master variable controlling arsonate adsorption. Generally, arsonate adsorption is higher at lower pH values and decreases as the pH increases. acs.orgfao.org For example, on ferrihydrite, a common iron oxyhydroxide, arsonate adsorption shows a broad maximum between pH 3.8 and 7.4. acs.org On various soils, maximum adsorption is often observed around pH 3. fao.org This pH dependence is due to the changing surface charge of the minerals and the speciation of arsonate in solution. At lower pH, mineral surfaces are more positively charged, attracting the negatively charged arsonate anions. fao.org As the pH increases, the surface becomes more negatively charged, leading to electrostatic repulsion and decreased adsorption. fao.org

Ionic Strength: The effect of ionic strength (the total concentration of ions in solution) on arsonate adsorption can be complex. In some systems, increasing ionic strength has been shown to decrease arsonate adsorption, particularly at lower pH. This suggests the presence of outer-sphere complexes, where the arsonate ion is not directly bonded to the surface but is held by electrostatic forces. researchgate.net However, in other studies, especially on soils, ionic strength was found to have a negligible effect on arsonate adsorption, indicating the dominance of inner-sphere complexation. researchgate.netmdpi.com For iron-treated activated carbon and zeolites, an increase in ionic strength was even found to improve adsorption performance. scielo.org.mx

Competing Anions: The presence of other anions in solution can significantly inhibit arsonate adsorption through competition for the same surface sites. Phosphate (B84403) (PO₄³⁻) is a particularly strong competitor due to its similar chemical properties to arsonate. mindat.orgresearchgate.net Studies have shown that phosphate can significantly reduce arsonate adsorption on minerals like maghemite, goethite, and gibbsite. mindat.orgresearchgate.net The order of inhibiting effect of various anions on arsonate adsorption has been reported as: NO₃⁻ < Cl⁻ < SO₄²⁻ < CO₃²⁻ < PO₄³⁻. unam.mx Silicate can also have an adverse impact on arsonate adsorption, especially at neutral pH. mindat.org

Table 2: Effect of Competing Anions on Arsonate Adsorption

| Competing Anion | Effect on Arsonate Adsorption | Mineral/Adsorbent | pH Conditions | Reference |

|---|---|---|---|---|

| Phosphate (PO₄³⁻) | Strongly competitive, significantly reduces adsorption | Maghemite, Goethite, Gibbsite, Layered Double Hydroxides | Wide range | unam.mxmindat.orgresearchgate.netusgs.gov |

| Silicate (SiO₄⁴⁻) | Adverse impact, especially at neutral pH | Maghemite | pH 7 | mindat.org |

| Sulfate (SO₄²⁻) | Negligible to minor competitive effect | Maghemite, Modified Granular Ferric Hydroxide (B78521) | pH 3 | mindat.orgepri.com |

| Nitrate (B79036) (NO₃⁻) | Negligible effect | Maghemite, Modified Granular Ferric Hydroxide | pH 3 | mindat.orgepri.com |

| Chloride (Cl⁻) | Negligible effect | Modified Granular Ferric Hydroxide | - | epri.com |

| Carbonate (CO₃²⁻) | Significant antagonistic impact | Calcined Mg-Fe-(CO₃)-LDH | - | unam.mx |

Abiotic Redox Transformations in Geochemical Systems

The speciation of arsenic, and therefore its mobility and toxicity, is critically dependent on redox (reduction-oxidation) conditions. Arsonate (As(V)) and arsenite (As(III)) are the two primary inorganic forms in natural waters. acs.org In oxic (oxygen-rich) environments, arsonate is the thermodynamically stable and dominant species. mdpi.com Conversely, in anoxic (oxygen-poor) or reducing environments, arsenite becomes the more prevalent form. acs.org

Abiotic (non-biological) redox transformations of arsonate can occur in geochemical systems. The reduction of arsonate to the more mobile arsenite can be facilitated by certain minerals and dissolved species. For instance, reduced sulfur species can play a role in this transformation. acs.org The kinetics of these abiotic reactions are generally slow but can be significant over geological timescales. nerc.ac.uk

Conversely, the oxidation of arsenite to arsonate can be catalyzed by manganese oxides. epa.gov This process can be an important mechanism for immobilizing arsenic, as arsonate tends to be more strongly adsorbed to mineral surfaces than arsenite. mdpi.com The rate of arsenite oxidation is pH-dependent, being slower in acidic conditions. nerc.ac.uk

It is important to note that while abiotic transformations occur, microbial activity often plays a dominant role in mediating arsenic redox reactions in the environment. mdpi.comnerc.ac.uk

Precipitation and Dissolution Kinetics of Arsonate-Containing Minerals

Under certain geochemical conditions, arsonate can precipitate from solution to form solid mineral phases, effectively removing it from the aqueous phase. The dissolution of these minerals can, in turn, act as a source of arsonate to the surrounding environment. The kinetics of these precipitation and dissolution reactions are crucial for understanding the long-term fate of arsonate.

Several minerals contain arsonate as a primary component. Examples include mimetite (Pb₅(AsO₄)₃Cl) and pharmacosiderite (KFe₄(AsO₄)₃(OH)₄·6-7H₂O). researchgate.netresearchgate.net The dissolution rates of these minerals are influenced by factors such as pH. For instance, the dissolution rate of scorodite (FeAsO₄·2H₂O), a common secondary arsenic mineral, is slowest at pH 3 and increases with both decreasing and increasing pH. researchgate.net Uranyl arsenate minerals have been observed to dissolve orders of magnitude faster than their uranyl phosphate counterparts under acidic conditions. usda.gov

The precipitation of arsonate-containing minerals can be an important attenuation mechanism in contaminated systems. For example, in the presence of lead, arsonate can precipitate as lead arsenates, which can be a more dominant removal mechanism than adsorption to iron oxides under certain conditions of pH and reactant concentrations. scielo.org.mx The formation of mixed-metal arsenates, such as those containing both lead and copper, has also been predicted by thermodynamic modeling. unam.mx

Table 3: Dissolution Information for Selected Arsonate-Containing Minerals

| Mineral | Chemical Formula | Solubility/Dissolution Characteristics | Reference |

|---|---|---|---|

| Mimetite | Pb₅(AsO₄)₃Cl | Solubility product (log Ksp) at 25°C is -76.35 ± 1.01. Most stable at neutral to weakly alkaline pH. | researchgate.net |

| Pharmacosiderite | KFe₄(AsO₄)₃(OH)₄·6-7H₂O | Shows no signs of dissolution in 5 N HCl after one day. | researchgate.net |

| Uranyl Arsenate | Variable | Dissolves more than three orders of magnitude faster than uranyl phosphate minerals at pH 2-3. | usda.gov |

| Scorodite | FeAsO₄·2H₂O | Dissolution rate is slowest at pH 3 and increases at both lower and higher pH. | researchgate.net |

Transport Mechanisms and Mobility in Subsurface Environments

The movement of arsonate through subsurface environments is governed by a combination of advection (transport with the bulk flow of groundwater), dispersion (spreading due to variations in flow paths), and retardation (slowing of movement due to interactions with the solid phase). lsu.edu The mobility of arsonate is significantly retarded by adsorption to aquifer materials. usda.gov

The extent of retardation is influenced by the mineralogy and texture of the soil or sediment. Clay soils, with their higher content of iron oxides and greater surface area, generally have a much greater capacity to bind arsonate than sandy soils. fao.org Consequently, arsonate is less mobile in clay-rich environments. fao.orgresearchgate.net The presence of iron and aluminum oxides is a key factor in retarding arsonate movement. usda.gov

Column transport experiments have demonstrated extensive retardation of arsonate, followed by slow release or "tailing" of the breakthrough curves. In a study of a Pleistocene aquifer, the migration of an arsenic plume was found to be retarded by a factor of 16 to 20 relative to the movement of groundwater. nih.gov This retardation significantly delayed the contamination of the aquifer. nih.gov

The transport of arsonate can also be facilitated by its association with mobile colloids, such as small particles of iron oxides. In one study, the transport rate of colloid-associated arsonate was over 21 times that of dissolved arsonate.

Table 4: Arsonate Transport Parameters in Different Subsurface Materials

| Subsurface Material | Transport Parameter | Value | Notes | Reference |

|---|---|---|---|---|

| Pleistocene Aquifer Sand | Retardation Factor | 16-20 | Relative to groundwater flow, observed over several decades. | nih.gov |

| Ascalon Sandy Clay Loam | Mobility | Limited but perceptible (0.87% of total applied As drained beyond 1.5 m) | Lysimeter study, movement influenced by preferential flow. | usda.gov |

| Clay Soils | Mobility | Low | Higher capacity to bind arsonate compared to sandy soils. | fao.org |

| Sandy Soils | Mobility | Higher | Lower capacity to bind arsonate compared to clay soils. | fao.org |

| Aquifer with Mobile Iron Oxide Colloids | Transport Rate | >21 times faster than dissolved arsonate | Facilitated transport by colloids. |

Speciation Dynamics in Complex Abiotic Environmental Matrices

The speciation of Arsonate(2-), the pentavalent form of arsenic (As(V)), in complex abiotic environmental matrices such as soils, sediments, and natural waters, is a dynamic process governed by a multitude of interacting geochemical factors. The distribution between its solid-associated and aqueous forms, and its transformation to other arsenic species, dictates its mobility, bioavailability, and ultimate fate. apis.ac.ukcdc.gov Key variables controlling these dynamics include pH, redox potential (Eh), the mineralogical composition of the solid matrix, and the presence of competing ions and organic matter. apis.ac.ukcdc.govescholarship.org

The dominant inorganic forms of arsenic in the environment are arsenate (As(V)) and arsenite (As(III)). taylorandfrancis.commdpi.com In oxygenated environments, arsenate species like H₂AsO₄⁻ and HAsO₄²⁻ are typically predominant, whereas under reducing (anoxic) conditions, the uncharged arsenite species, H₃AsO₃, is the stable form. taylorandfrancis.comlsu.edugeoscienceworld.org The interplay of Eh and pH is fundamental to this speciation, as illustrated by Eh-pH diagrams which predict the stability fields of different aqueous arsenic species. lsu.eduresearchgate.netmdpi.com However, due to kinetic limitations and the presence of various catalysts and inhibitors, redox disequilibrium is common, leading to the coexistence of both As(V) and As(III) in many natural systems. geoscienceworld.orgresearchgate.net

Adsorption onto the surfaces of minerals is a primary mechanism controlling the concentration of arsenate in the aqueous phase. escholarship.org Iron (Fe) and aluminum (Al) oxyhydroxides, such as goethite and ferrihydrite, are particularly effective scavengers of arsenate due to their high surface area and reactivity. geoscienceworld.orgusda.govtandfonline.com Clay minerals also contribute to arsenate retention, although their adsorption capacity is generally lower than that of Fe/Al oxides. usda.govnih.gov The adsorption process is highly pH-dependent. For many iron oxides and soils, arsenate adsorption decreases as pH increases, particularly above pH 7. mdpi.comtandfonline.comscispace.com This is because the surface charge of the minerals becomes more negative, increasing electrostatic repulsion with the anionic arsenate species (H₂AsO₄⁻, HAsO₄²⁻). researchgate.net

The complexity of natural systems means that arsenate must compete for available binding sites with other dissolved constituents. Phosphate (PO₄³⁻) is a major competitor due to its chemical similarity to arsenate, and its presence can significantly reduce arsenate adsorption, thereby increasing its mobility. usda.govnih.govresearchgate.net Dissolved organic matter (DOM) also plays a multifaceted role. It can compete directly with arsenate for adsorption sites on mineral surfaces. mdpi.comresearchgate.net Furthermore, DOM can form soluble complexes with arsenic or alter the surface properties of minerals, further influencing arsenate's partitioning between solid and aqueous phases. mdpi.comtandfonline.com Under reducing conditions, the reductive dissolution of iron oxyhydroxides, often mediated by microbial activity but also occurring abiotically, can release previously sorbed arsenate into the water. scispace.comosti.govscialert.net This released As(V) can then be reduced to the more mobile As(III). scispace.comosti.gov

The following data tables summarize key research findings on the speciation dynamics of arsenate under various abiotic conditions.

Table 1: Influence of pH and Redox Potential (Eh) on Arsenic Speciation

This table outlines the dominant arsenic species and general solubility trends under varying pH and redox conditions in soil and water systems. lsu.eduresearchgate.netscispace.com

| Condition | Dominant Arsenic Species | General Solubility/Mobility | Governing Processes | Citation |

|---|---|---|---|---|

| Oxidizing (Eh > 200 mV), Acidic pH (< 6.5) | Arsenate (H₂AsO₄⁻) | Low | Strong adsorption to positively charged Fe/Al oxyhydroxides. | usda.govtandfonline.com |

| Oxidizing (Eh > 200 mV), Alkaline pH (> 7.5) | Arsenate (HAsO₄²⁻, AsO₄³⁻) | Increasing | Desorption from negatively charged mineral surfaces; increased electrostatic repulsion. | tandfonline.comscispace.com |

| Moderately Reducing (Eh 0 to 100 mV) | Arsenate (As(V)) and Arsenite (As(III)) | High | Dissolution of Fe/Mn oxyhydroxides releases sorbed As(V), which can be reduced to As(III). | lsu.eduscispace.com |

| Strongly Reducing (Eh < -100 mV) | Arsenite (H₃AsO₃) | Highest | Reduction of As(V) to the less strongly adsorbed and more mobile As(III). | lsu.eduscispace.com |

Table 2: Competitive Adsorption Effects on Arsonate(2-) Retention

This table details the impact of common competing anions and dissolved organic matter (DOM) on the adsorption of arsenate to mineral surfaces.

| Competing Substance | Mechanism of Interaction | Effect on Arsenate Adsorption | Matrix/Mineral | Citation |

|---|---|---|---|---|

| Phosphate (PO₄³⁻) | Direct competition for the same surface binding sites due to structural and chemical analogy. | Strongly decreases adsorption, increasing aqueous arsenate concentration. | Goethite, Ferrihydrite, Clay Minerals, Soils | usda.govnih.govtandfonline.com |

| Dissolved Organic Matter (DOM) / Humic Substances | Competition for binding sites; electrostatic repulsion; formation of soluble organo-arsenic complexes. | Generally decreases adsorption, increasing mobility. | Iron Oxides, Soils | mdpi.comresearchgate.net |

| Silicic Acid (H₄SiO₄) | Competition for surface sites, particularly at higher pH and concentrations. Can also alter surface charge. | Decreases adsorption. | Goethite, Amorphous Iron Oxides | mdpi.comgeoscienceworld.org |

| Bicarbonate (HCO₃⁻) / Carbonate (CO₃²⁻) | Weak competition for surface sites compared to phosphate or arsenate. | Minor to moderate decrease in adsorption, can be significant at high pH and bicarbonate concentrations. | Hematite (B75146), Soils | mdpi.comresearchgate.net |

Table 3: Arsenate Adsorption on Environmental Minerals

This table summarizes research findings on the adsorption characteristics of arsenate on key minerals found in soils and sediments.

| Mineral Adsorbent | pH for Maximum Adsorption | Effect of Increasing pH (above optimum) | Key Findings | Citation |

|---|---|---|---|---|

| Goethite (α-FeOOH) | ~4 - 6 | Decreases | A primary sink for arsenate in many environments; adsorption is strongly pH-dependent. | escholarship.orgtandfonline.com |

| Ferrihydrite | Acidic to Neutral | Decreases sharply above pH 7 | Amorphous Fe-oxide with very high surface area and adsorption capacity for arsenate. | osti.govgeoscienceworld.org |

| Andosols (Allophanic Soils) | ~3.8 | Decreases sharply above pH 6.5 | High adsorption capacity at low pH due to amorphous Al and Fe components. | tandfonline.com |

| Kaolinite, Illite | Acidic (~4-6) | Decreases | Lower adsorption capacity than Fe/Al oxides; adsorption is still significantly influenced by pH and competing ions like phosphate. | usda.gov |

Advanced Analytical Characterization and Detection of Arsonate 2

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for investigating the molecular and electronic structure of arsonate(2-). Different methods offer unique insights into its bonding, coordination, and electronic properties.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in determining the molecular structure of the arsonate anion (AsO₄³⁻). The free arsenate ion possesses tetrahedral (Tᵈ) symmetry, but this symmetry is often reduced upon protonation, coordination to metals, or incorporation into a crystal lattice. This reduction in symmetry leads to the splitting of degenerate vibrational modes and the activation of otherwise silent modes, providing rich structural information. princeton.edunih.govqut.edu.au

In aqueous solutions, the As-O symmetric stretching vibrations are sensitive to protonation. For instance, the As-OH symmetric stretching shifts to higher wavenumbers with increasing protonation. princeton.edu In solid-state materials like minerals, the substitution of different cations into the crystal structure causes distinct shifts in the Raman arsenate stretching region, allowing for mineral identification. nih.govqut.edu.au Infrared spectra of such minerals often show multiple antisymmetric stretching vibrations, confirming a reduction of the arsenate's tetrahedral symmetry. nih.govqut.edu.au

Table 1: Characteristic Vibrational Frequencies for Arsenate-Containing Minerals This table presents typical wavenumber ranges for various vibrational modes of the arsenate group observed in minerals. The exact positions can vary based on the specific mineral composition and crystal structure.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Mineral Example | Reference |

| As-O Symmetric Stretch (ν₁) | ~903 | Raman | Ceruleite | nih.gov |

| As-O Antisymmetric Stretch (ν₃) | 787 - 886 | Infrared | Ceruleite | nih.gov |

| As-O Antisymmetric Stretch (ν₃) | 830 - 886 | Raman | Pharmacosiderite | researchgate.net |

| O-As-O Bending (ν₂) | 300 - 350 | Raman | Roselite Subgroup | nih.govqut.edu.au |

| O-As-O Bending (ν₄) | ~450 | Raman | Roselite Subgroup | nih.govqut.edu.au |

| O-As-O Bending (ν₂) | 373 - 430 | Raman | Ceruleite | nih.gov |

X-ray Absorption Spectroscopy (XAS), which includes X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific tool for probing the local chemical environment of arsenic. msu.ruresearchgate.net XANES is particularly sensitive to the oxidation state of arsenic. The energy of the absorption edge (white line) is higher for arsenate (As(V)) compared to arsenite (As(III)) because more energy is needed to photoionize a core electron from the more positively charged As(V) center. msu.ru Studies have shown a distinct energy separation of approximately 3.6 eV between the white line energies of arsenate and arsenite, allowing for clear differentiation. msu.ru

EXAFS provides detailed information about the coordination number, identity of neighboring atoms, and interatomic distances. acs.org For example, EXAFS analysis of arsenate sorbed onto iron and aluminum oxides has revealed the formation of inner-sphere complexes. researchgate.net Specific As-Fe distances around 3.28 Å and As-Al distances around 3.17 Å have been identified, indicating the formation of bidentate-binuclear linkages where the arsonate tetrahedron shares corners with metal-oxygen polyhedra. researchgate.net This technique has been crucial in understanding how arsenate binds to mineral surfaces in soils and sediments. acs.orgresearchgate.net

Table 2: XANES and EXAFS Parameters for Arsenate Species This table summarizes key findings from XAS studies, illustrating the technique's ability to distinguish oxidation states and determine local atomic structures.

| Parameter | Species / System | Value | Significance | Reference |

| White Line Energy | Arsenate (As(V)) | 11875.3 eV | Higher energy indicates higher oxidation state | msu.ru |

| White Line Energy | Arsenite (As(III)) | 11871.7 eV | Lower energy indicates lower oxidation state | msu.ru |

| As-Fe Bond Distance | Arsenate sorbed on red soil | 3.28 ± 0.04 Å | Indicates bidentate-binuclear inner-sphere complex | researchgate.net |

| As-Al Bond Distance | Arsenate sorbed on red soil | 3.17 ± 0.03 Å | Indicates bidentate-binuclear inner-sphere complex | researchgate.net |

| As-Fe Bond Distance | Arsenate on ferrihydrite | ~3.35 Å | Characterizes corner-sharing bidentate complexes | acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and solution behavior of organoarsonate compounds, where the arsonate group is attached to an organic moiety. acs.orgnih.gov ¹H NMR is used to analyze the protons on the organic part of the ligand. For example, in studies of phenylarsonate functionalized polyoxotungstates, the ¹H NMR spectrum clearly shows the expected signals for the phenyl ring, with chemical shifts that are significantly different from the non-coordinated ligand, confirming complexation. acs.org

NMR is also crucial for studying the binding of arsonate-containing ligands to proteins and other macromolecules. nih.gov Techniques like chemical shift mapping can identify which parts of a protein are involved in the interaction. nih.gov Furthermore, specialized NMR methods can provide information on the conformation and orientation of the ligand when it is bound to its target. anu.edu.au

UV-Visible spectroscopy probes the electronic transitions within a molecule. While the simple, uncomplexed arsonate(2-) ion does not absorb significantly in the UV-Vis range, its complexes and organoarsonate derivatives can exhibit informative absorption bands. libretexts.org These absorptions typically arise from charge-transfer transitions, either from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT). libretexts.org

For instance, the solid-state UV-Vis spectrum of a tetranuclear copper(II) complex containing an arsonate group shows a broad d-d transition around 715 nm and a charge-transfer band near 262 nm. acs.org The position and intensity of these bands provide insights into the electronic structure and coordination geometry of the metal center as influenced by the arsonate ligand. In organoarsonates, transitions involving the π-system of the organic part (π to π) and non-bonding electrons (n to π) are also observable. libretexts.org

Chromatographic Separation Techniques for Speciation Analysis

Arsenic speciation analysis, which involves separating and quantifying different arsenic compounds in a sample, is essential due to the varying toxicity of arsenic forms. nih.govscielo.br Chromatographic techniques are the primary methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for arsenic speciation. nih.govmdpi.com It separates different arsenic species based on their interactions with a stationary phase. Anion-exchange chromatography is particularly effective for separating negatively charged species like arsenate(V), arsenite(III), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA). nih.govresearchgate.net

For detection, HPLC is most powerfully coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.govmdpi.com This combination, known as HPLC-ICP-MS, offers exceptional sensitivity and selectivity, allowing for the detection of arsenic species at trace and ultra-trace levels (μg·kg⁻¹ or lower). researchgate.net The ICP-MS detector identifies and quantifies arsenic based on its mass-to-charge ratio, making the measurement highly specific to the element regardless of its chemical form post-separation. thermofisher.com This makes it the benchmark method for arsenic speciation in complex environmental and biological samples like rice, soil, and water. nih.govnih.gov

Table 3: Example HPLC-ICP-MS Operating Conditions for Arsenic Speciation This table provides a representative set of parameters for the separation and detection of arsenate and other common arsenic species.

| Parameter | Condition | Purpose | Reference |

| HPLC System | |||

| Column | Hamilton PRP-X100 (Anion Exchange) | Separation of anionic arsenic species | nih.govresearchgate.net |

| Mobile Phase | Gradient of ammonium (B1175870) carbonate | Elution of arsenic species from the column | nih.govresearchgate.net |

| Flow Rate | 0.7 - 1.0 mL·min⁻¹ | Controls retention time and separation efficiency | researchgate.net |

| ICP-MS System | |||

| RF Power | 1100 - 1300 W | Generation and maintenance of argon plasma | nih.gov |

| Monitored Isotope | ⁷⁵As (as ⁷⁵As¹⁶O⁺ in some modes) | Specific detection of arsenic | nih.gov |

| Detection Mode | Dynamic Reaction Cell (DRC) with O₂ | Removal of chloride-based interferences (ArCl⁺) | nih.govthermofisher.com |

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of Arsonate(2-) due to its high sensitivity and specificity.

Inductively coupled plasma mass spectrometry (ICP-MS) is the most prevalent detection method coupled with IC for arsenic speciation analysis. scirp.orgmetrohm.com In this hyphenated technique (IC-ICP-MS), the eluent from the IC column, containing the separated arsenic species, is introduced into a high-temperature argon plasma. The plasma atomizes and ionizes the arsenic atoms, which are then directed into the mass spectrometer for detection. pragolab.cz

ICP-MS offers exceptionally low detection limits, often in the sub-parts-per-billion (ppb) or even parts-per-trillion (ppt) range, which is crucial for meeting regulatory limits in drinking water and food. americanlaboratory.compragolab.cz For example, detection limits for arsenate (As(V)) using IC-ICP-MS have been reported to be as low as 0.4 µg/L. nih.gov The technique allows for the simultaneous determination of multiple arsenic species in a single run. nih.gov

One of the challenges in ICP-MS analysis is the potential for polyatomic interferences, such as the formation of ⁴⁰Ar³⁵Cl⁺, which has the same mass-to-charge ratio as the arsenic monoisotope (⁷⁵As⁺). The use of collision/reaction cells or high-resolution ICP-MS can effectively mitigate these interferences. cambridge.org

Table 2: Performance Characteristics of IC-ICP-MS for Arsonate(2-) Analysis

| Parameter | Reported Value | Source |

| Detection Limit (As(V)) | 0.4 µg/L | nih.gov |

| Detection Limit (As(V)) | 0.45 ng/mL | researchgate.net |

| Intra-day Repeatability (RSD) | 1.6% (average for all species) | thermofisher.com |

| Inter-day Repeatability (RSD) | 3.5% (average for all species) | thermofisher.com |

| Accuracy (Recovery) | 86-107% | thermofisher.com |

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for the analysis of intact molecular ions. When coupled with IC (IC-ESI-MS), it can provide information about the molecular structure of the arsenic species, complementing the elemental information from ICP-MS. researchgate.net

In IC-ESI-MS, the separated anions from the IC column are introduced into the ESI source, where a fine spray of charged droplets is formed. As the solvent evaporates, intact molecular ions, such as [HAsO₄]²⁻ or other related species depending on the pH, are generated and then analyzed by the mass spectrometer. This technique is valuable for confirming the identity of known arsenic species and for identifying unknown organoarsenic compounds. researchgate.net

X-ray Diffraction (XRD) and Crystallography for Solid-State Structures

X-ray diffraction (XRD) and single-crystal X-ray crystallography are indispensable techniques for determining the precise three-dimensional arrangement of atoms in the solid state. These methods have been instrumental in characterizing the crystal structures of various inorganic and organic compounds containing the arsonate group.

Electrochemical Methods for Redox Speciation

Electrochemical methods offer a sensitive and often cost-effective approach for the speciation of redox-active elements like arsenic. Techniques such as voltammetry can be used to differentiate between the different oxidation states of inorganic arsenic, namely arsenite (As(III)) and arsenate (As(V)), which constitutes the Arsonate(2-) species at appropriate pH.

These methods are based on measuring the current that results from the application of a potential to an electrode immersed in the sample solution. The potential at which oxidation or reduction of an arsenic species occurs is characteristic of its oxidation state. While electrochemical methods can provide excellent sensitivity, they can be susceptible to interferences from the sample matrix. Therefore, they are often used in conjunction with separation techniques like chromatography for more reliable speciation analysis. epa.gov

Development of Chemo- and Optosensors for Abiotic Arsonate(2-) Detection

In recent years, there has been growing interest in the development of chemo- and optosensors for the rapid, on-site detection of Arsonate(2-). These sensors are designed to provide a measurable signal, such as a change in color (colorimetric) or fluorescence (fluorometric), upon selective binding with the target analyte.

The design of these sensors often involves the use of specific receptors, such as metal complexes or organic molecules, that have a high affinity for Arsonate(2-). The interaction between the receptor and Arsonate(2-) triggers a change in the optical or electrochemical properties of the sensor. While significant progress has been made in developing sensors for arsenate, challenges remain in achieving the high selectivity and sensitivity required for real-world applications, especially in complex matrices.

Non Biological and Non Clinical Applications of Arsonate 2 Containing Materials

Materials Science: Synthesis and Characterization of Functional Materials

The ability of the arsonate group to bridge metal centers has been extensively utilized in the synthesis of novel functional materials with controlled structures and properties.

Arsonate(2-)-containing ligands have proven to be effective building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. These materials are synthesized through the self-assembly of metal ions and organic linkers bearing arsonate groups, often under hydrothermal conditions. The resulting structures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks.

The dimensionality and topology of these coordination polymers are influenced by factors such as the metal-to-ligand ratio, the specific metal ion used, and the reaction solvent. beilstein-journals.org For instance, the hydrothermal reactions of lead(II) salts with 4-(1,2,4-triazol-4-yl)phenylarsonic acid have yielded a variety of structures, including 2D layered networks and complex 3D frameworks. beilstein-journals.org Similarly, manganese(II) and cadmium(II) have been combined with aryl arsenic acids and 1,10-phenanthroline (B135089) to create novel organoarsonates with dinuclear clusters or 1D helical chains. appliedmineralogy.com

Characterization of these materials relies on a suite of analytical techniques. Single-crystal X-ray diffraction is crucial for elucidating the precise 3D arrangement of atoms and the coordination environment of the metal centers. Powder X-ray diffraction is used to confirm the phase purity of the bulk material. beilstein-journals.orgpsu.eduresearchgate.net Other essential characterization methods include thermogravimetric analysis (TGA) to assess thermal stability, infrared (IR) spectroscopy to confirm the presence of functional groups, and elemental analysis to determine the chemical composition. beilstein-journals.orgpsu.edu Some of these arsonate-based coordination polymers exhibit interesting properties, such as solid-state photoluminescence. beilstein-journals.org

Lanthanide ions, known for their unique luminescent and magnetic properties, have also been incorporated into arsonate-based MOFs. acs.orgmdpi.com These materials are of interest for potential applications in areas like biological imaging and as selective adsorbents for heavy metal ions. researchgate.netmdpi.com The synthesis of lanthanide-arsonate frameworks often results in structures with distinctive coordination geometries and high coordination numbers, characteristic of lanthanide elements. acs.org

Table 1: Examples of Arsonate(2-)-Containing Coordination Polymers and MOFs

| Metal Ion | Arsonate Ligand | Dimensionality | Synthesis Method | Characterization Techniques | Potential Application | Reference(s) |

| Pb(II) | 4-(1,2,4-triazol-4-yl)phenylarsonic acid | 2D and 3D | Hydrothermal | Single-crystal XRD, Powder XRD, TGA, IR, Elemental Analysis | Photoluminescence | beilstein-journals.org |

| Mn(II), Cd(II) | Aryl arsenic acids (e.g., C₆H₅AsO₃H₂) with 1,10-phenanthroline | 0D (dinuclear clusters), 1D | Hydrothermal | Single-crystal XRD, Magnetic property measurements, Fluorescence spectroscopy | Magnetic materials, Luminescent materials | appliedmineralogy.com |

| Cd(II) | 4-aminophenylarsonic acid, 2-(4-arsonphenylamino)acetic acid | 2D | Hydrothermal | Single-crystal XRD, IR | - | psu.edu |

| La(III) | Not specified | 3D | Not specified | Not specified | Azo-dye adsorption | acs.org |

| Cu(II) | (4-triazolylphenyl)arsonic acid with molybdate | 3D | Hydrothermal | Single-crystal XRD, Powder XRD, FT-IR, TGA, Gas sorption | Porous materials | researchgate.net |

Layered materials containing arsonate groups represent another significant class of functional materials. A notable example is layered zirconium arsenate, with compositions such as Zr₂(O₃)(HAsO₄)·nH₂O. researchgate.netosti.gov This material can be synthesized via hydrothermal reaction of a zirconium alkoxide with sodium arsenate in an alkaline medium, followed by acid treatment to obtain the hydrogen form. osti.gov The resulting layered solid is isostructural with its well-studied zirconium phosphate (B84403) analogue. researchgate.netosti.gov

These layered arsonates are characterized by their ability to undergo intercalation, which is the reversible insertion of guest molecules or ions into the interlayer space. wikipedia.org This process can significantly modify the properties of the host material. For instance, n-alkylamines have been successfully intercalated into the layers of zirconium arsenate, demonstrating the accessibility of the interlayer region. osti.gov The intercalation process typically leads to an expansion of the interlayer spacing, which can be monitored by powder X-ray diffraction.

A related concept is the formation of "pillared layered solids," where the intercalated species act as pillars, propping the layers apart and creating a stable porous structure. psu.edu While the term is more commonly associated with clays, the principles can be applied to other layered compounds, including metal phosphonates and, by extension, arsonates. researchgate.netresearchgate.net The creation of such porous materials from layered arsonates could open up applications in catalysis and separation, leveraging the thermal and chemical stability often associated with zirconium-based materials. upce.cz

Historically, certain metal arsenates have been utilized as inorganic pigments due to their vibrant colors. For example, cobalt arsenate was the basis for the pigment known as cobalt violet, although its use has declined due to toxicity concerns. wikipedia.org Copper arsenate was also a component in some ancient pigments. wikipedia.org The color of these compounds arises from the electronic transitions associated with the metal cations in the crystal lattice formed with the arsenate anions.

In the realm of advanced ceramics, arsenic compounds, including arsenates, have found use in manufacturing processes. nih.gov Advanced ceramics are valued for their exceptional properties, such as high-temperature resistance, hardness, and chemical stability. inspenet.comnumberanalytics.comsamaterials.com Materials like alumina, zirconia, and silicon carbide are prominent examples. cerampart.comnumberanalytics.com While arsonate itself is not typically a primary component of the final ceramic product, arsenic compounds can be used as additives or processing aids. The high thermal stability of some metal arsenates could theoretically make them suitable for consideration in high-temperature ceramic applications, although their practical use is limited by the inherent toxicity of arsenic. kindle-tech.comggsceramic.com

Catalysis and Photocatalysis with Arsonate-Modified Systems

The arsonate group can be used to anchor or stabilize catalytically active species, leading to novel catalytic systems. In one example, arsonate anions were used to stabilize copper(I) oxide (Cu₂O) nanoparticles. rsc.org These stabilized nanoparticles were found to be effective catalysts for the one-electron transfer reversible redox reaction between Eosin Y and sodium borohydride (B1222165). rsc.org The arsonate acts as a capping agent, preventing the aggregation of the nanocatalyst and maintaining its activity. rsc.org

In another application, arsonated polystyrene resin has been employed as a catalyst for the Baeyer-Villiger oxidation of ketones to esters using hydrogen peroxide. beilstein-journals.org The proposed mechanism involves the formation of a peroxyarsonic acid species on the polymer support, which then acts as the oxidizing agent. beilstein-journals.org This demonstrates how immobilizing the arsonate functionality on a solid support can create a reusable and effective catalyst.

In the field of photocatalysis, which utilizes light to drive chemical reactions, arsonate-containing systems are being explored, particularly in the context of arsenic remediation. The photocatalytic oxidation of the more toxic arsenite (As(III)) to the less mobile arsenate (As(V)) is a key step in many water treatment processes. acs.org While the arsonate ion is the product in this case, the study of these systems provides insight into the interactions between arsenic species and photocatalytic surfaces like titanium dioxide (TiO₂) and tungsten trioxide (WO₃). acs.orgresearchgate.netresearchgate.net The efficiency of these photocatalytic systems can be influenced by various factors, and the development of novel photocatalysts, including those modified with polymers or other metal oxides, is an active area of research. mdpi.comnih.gov

Environmental Remediation Technologies for Abiotic Arsenic Removal

The chemical similarity between arsenate and phosphate allows for the design of materials that can selectively bind and remove arsenic from contaminated water sources through non-biological mechanisms.